molecular formula C10H14N4OS2 B14738285 Theophylline, 8-propylthio-2-thio- CAS No. 4791-36-0

Theophylline, 8-propylthio-2-thio-

Cat. No.: B14738285
CAS No.: 4791-36-0
M. Wt: 270.4 g/mol
InChI Key: CSHMGSIYEGLDTE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Theophylline, 8-propylthio-2-thio- is a derivative of theophylline, a well-known methylxanthine drug. Theophylline itself is used primarily for its bronchodilator effects in the treatment of respiratory diseases such as asthma and chronic obstructive pulmonary disease (COPD) . The addition of propylthio and thio groups to theophylline modifies its chemical properties, potentially enhancing its pharmacological effects or altering its metabolic pathways.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Theophylline, 8-propylthio-2-thio- typically involves the introduction of propylthio and thio groups to the theophylline molecule. One common method involves the reaction of theophylline with propylthiol and a sulfurizing agent under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or acetonitrile, with the temperature maintained between 0°C and 25°C to ensure optimal yield and purity .

Industrial Production Methods

Industrial production of Theophylline, 8-propylthio-2-thio- follows similar synthetic routes but on a larger scale. The process involves the use of high-capacity reactors and continuous monitoring of reaction parameters to ensure consistency and quality. Purification steps such as recrystallization or chromatography are employed to isolate the final product .

Chemical Reactions Analysis

Types of Reactions

Theophylline, 8-propylthio-2-thio- undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include sulfoxides, sulfones, thiols, and various substituted derivatives of the original compound .

Scientific Research Applications

Theophylline, 8-propylthio-2-thio- has a wide range of applications in scientific research:

Mechanism of Action

Theophylline, 8-propylthio-2-thio- exerts its effects primarily through the inhibition of phosphodiesterase enzymes, leading to an increase in intracellular cyclic AMP levels. This results in bronchodilation and anti-inflammatory effects. Additionally, the compound blocks adenosine receptors, further contributing to its bronchodilator and central nervous system stimulant activities .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Theophylline, 8-propylthio-2-thio- is unique due to the presence of propylthio and thio groups, which may enhance its pharmacological effects or alter its metabolic pathways compared to other methylxanthines. This makes it a valuable compound for research and potential therapeutic applications .

Properties

CAS No.

4791-36-0

Molecular Formula

C10H14N4OS2

Molecular Weight

270.4 g/mol

IUPAC Name

1,3-dimethyl-8-propylsulfanyl-2-sulfanylidene-7H-purin-6-one

InChI

InChI=1S/C10H14N4OS2/c1-4-5-17-9-11-6-7(12-9)13(2)10(16)14(3)8(6)15/h4-5H2,1-3H3,(H,11,12)

InChI Key

CSHMGSIYEGLDTE-UHFFFAOYSA-N

Canonical SMILES

CCCSC1=NC2=C(N1)C(=O)N(C(=S)N2C)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.